REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.C(N(CC)C(C)C)(C)C.[C:19](Cl)(=[O:23])[CH:20]([CH3:22])[CH3:21]>ClCCl.CN(C)C=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH:9][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NN
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NNC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |